3-Methyl-2,4-dinitrophenol

概要

説明

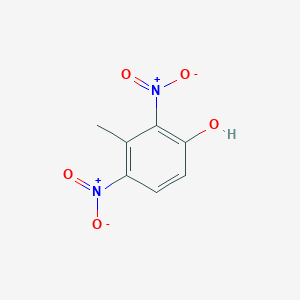

3-Methyl-2,4-dinitrophenol is an organic compound characterized by the presence of a methyl group and two nitro groups attached to a phenol ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and acetone, while being nearly insoluble in water . It is a toxic compound and has been studied for various applications in scientific research and industry.

準備方法

The synthesis of 3-Methyl-2,4-dinitrophenol typically involves the nitration of 3-methylphenol (m-cresol). The process includes the following steps:

Nitration Reaction: 3-Methylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 2 and 4 positions of the phenol ring.

Purification: The reaction mixture is then neutralized, and the product is extracted using organic solvents.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

化学反応の分析

3-Methyl-2,4-dinitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups activate the aromatic ring towards nucleophilic attack. .

Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

The major products formed from these reactions include 3-methyl-2,4-diaminophenol (from reduction) and various substituted phenols (from nucleophilic substitution).

科学的研究の応用

Mitochondrial Uncoupling and Metabolic Disorders

3-Methyl-DNP has been studied for its effects on mitochondrial function and metabolism. It acts by dissipating the proton gradient across the mitochondrial membrane, which can lead to increased metabolic rates. This property has implications for treating conditions such as obesity and metabolic syndrome.

Case Study: Weight Loss Effects

- A study indicated that patients taking 300 mg of DNP daily experienced significant weight loss (2-3 pounds per week) without dietary changes. However, the narrow therapeutic window poses risks of toxicity .

Neuroprotective Effects

Recent investigations have suggested that 3-Methyl-DNP may have neuroprotective properties. It has been shown to induce neurotrophic factors that are beneficial for neuronal health.

Case Study: Neurodegenerative Disorders

- Research published in PubMed Central discusses the potential of DNP as a treatment for neurodegenerative diseases like Alzheimer's and Parkinson's by promoting neuronal health through mitochondrial function enhancement .

Antidiabetic Properties

The compound is also being explored for its antidiabetic effects. By enhancing mitochondrial function and energy metabolism, it may improve insulin sensitivity and help manage diabetes.

Research Findings:

- A study on liposomal formulations of DNP showed promising results in improving glucose metabolism in diabetic models .

Toxicological Profile

While exploring its applications, it is crucial to acknowledge the toxicological aspects associated with 3-Methyl-DNP. The compound can lead to severe side effects, including hyperthermia, tachycardia, and even death at high doses.

Toxic Effects Summary Table

| Effect | Description |

|---|---|

| Hyperthermia | Elevated body temperature due to increased metabolic rate |

| Tachycardia | Increased heart rate as a response to metabolic stress |

| Multi-organ dysfunction | Potential failure of organs due to excessive metabolic activity |

| Death | Cardiac arrest or other complications from overdose |

作用機序

The primary mechanism of action of 3-Methyl-2,4-dinitrophenol involves its role as an oxidative phosphorylation uncoupler. It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in metabolic rate . This mechanism is similar to that of other dinitrophenols, which have been studied for their effects on metabolism and energy production.

類似化合物との比較

3-Methyl-2,4-dinitrophenol can be compared with other nitrophenols such as:

2,4-Dinitrophenol: Known for its use as a weight loss agent in the early 20th century, it shares similar toxicological properties and mechanisms of action.

4-Nitrophenol: Used in the synthesis of pharmaceuticals and as a pesticide intermediate, it differs in its substitution pattern and specific applications.

2-Methyl-4,6-dinitrophenol: Another methyl-substituted dinitrophenol, it is used in similar environmental and analytical applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in scientific research.

生物活性

3-Methyl-2,4-dinitrophenol (3-MDNP) is a synthetic compound belonging to the family of dinitrophenols (DNPs), which are known for their ability to uncouple oxidative phosphorylation in mitochondria. This property has garnered interest in both therapeutic and toxicological contexts. The following sections detail the biological activity of 3-MDNP, including its mechanisms of action, effects on metabolic processes, and potential therapeutic applications.

3-MDNP acts primarily as a protonophore , facilitating the transport of protons across mitochondrial membranes. This action disrupts the proton gradient necessary for ATP synthesis, leading to increased metabolic rates as the body attempts to compensate for the energy deficit. The uncoupling effect results in energy being released as heat rather than stored as chemical energy in ATP, which can lead to hyperthermia at higher doses .

Biological Effects

The biological effects of 3-MDNP can be categorized into several key areas:

- Metabolic Rate Increase : Studies indicate that administration of 3-MDNP can lead to significant increases in basal metabolic rates. For instance, human subjects taking doses around 0.35 mg/kg/day reported a 70-100% increase in metabolic rate within days .

- Thermoregulation : Due to its uncoupling properties, 3-MDNP can cause hyperthermia, which is a critical factor in assessing its safety and potential therapeutic window .

- Neuroprotective Effects : Low concentrations of DNP have been shown to protect neurons from various types of damage, including excitotoxicity associated with amyloid-beta peptide exposure. This neuroprotection may be linked to reduced reactive oxygen species (ROS) production and enhanced mitochondrial function under stress conditions .

Case Studies and Research Findings

Several studies have documented the effects of 3-MDNP on human subjects and animal models:

- Human Trials : In historical studies where DNP was used for weight loss, subjects reported side effects such as excessive sweating, fatigue, and headaches at doses ranging from 0.58 to 1.0 mg/kg/day. Notably, some individuals experienced significant weight loss averaging 0.45 kg/week .

- Animal Studies : Research involving rodent models demonstrated that administration of DNP resulted in increased lifespan and improved resistance to neurodegenerative processes. For example, mice treated with low doses of DNP showed enhanced survival rates compared to controls .

Data Table: Summary of Biological Effects

Toxicological Profile

While 3-MDNP exhibits certain beneficial effects at low concentrations, it is crucial to recognize its potential for toxicity:

- Acute Toxicity : High doses can lead to severe side effects such as hyperthermia, tachycardia, and multi-organ failure. Fatalities have been documented following acute exposure .

- Chronic Exposure Risks : Long-term use has been associated with liver damage and other systemic effects due to the compound's accumulation in human tissues .

特性

IUPAC Name |

3-methyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWQQNOSQNSCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073950 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-66-9 | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。